molecular formula C22H23FN6O B2479818 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide CAS No. 1251675-05-4

4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

カタログ番号: B2479818
CAS番号: 1251675-05-4
分子量: 406.465
InChIキー: YPVZKNYPOAMLIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Its structure features a pyrimidine core substituted with a 4-phenylpiperazine moiety at position 2, a 4-amino group, and a 2-fluorophenylmethyl carboxamide at position 3. This compound belongs to a broader class of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which have been optimized for AChE inhibition through strategic modifications of substituents .

特性

IUPAC Name

4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O/c23-19-9-5-4-6-16(19)14-25-21(30)18-15-26-22(27-20(18)24)29-12-10-28(11-13-29)17-7-2-1-3-8-17/h1-9,15H,10-14H2,(H,25,30)(H2,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVZKNYPOAMLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide with 2-fluorobenzylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

Amino Group Reactivity

The primary amino group at the 4-position of the pyrimidine ring participates in nucleophilic substitution and acylation reactions.

Reaction TypeConditionsProductReference
Acylation Acetic anhydride, DCM, RT, 12hN-acetyl derivative
Sulfonylation Tosyl chloride, pyridine, 0°C→RTN-tosylamide
Schiff Base Formation Aromatic aldehydes, EtOH, refluxImine derivatives

Pyrimidine Ring Modifications

The electron-deficient pyrimidine core undergoes electrophilic substitution and cross-coupling reactions.

Electrophilic Halogenation

Chlorination/bromination occurs at the 5-position under radical or Lewis acid conditions:

ReagentPositionYieldApplicationReference
NBS, AIBN, CCl₄, ΔC565–72%Precursor for Suzuki couplings
Cl₂, FeCl₃, DCM, 0°CC558%Intermediate for antimalarials

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction:

ReactionCatalyst SystemSubstituentYieldReference
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acids70–85%
Buchwald-Hartwig Pd₂(dba)₃, XantphosSecondary amines60–78%

Piperazine Ring Functionalization

The 4-phenylpiperazin-1-yl group undergoes alkylation and acylation at the secondary amine:

ReactionReagentConditionsProductReference
N-Alkylation Alkyl halides, K₂CO₃, DMF60°C, 6hQuaternary piperazinium salts
N-Acylation Acetyl chloride, Et₃N0°C→RT, 2hAcetylated piperazine
Oxidation mCPBA, CH₂Cl₂RT, 4hPiperazine N-oxide

Carboxamide Transformations

The 5-carboxamide group can be hydrolyzed or reduced:

ReactionReagentsConditionsProductReference
Hydrolysis HCl (6M), reflux, 8hPyrimidine-5-carboxylic acid89%
Reduction LiAlH₄, THF, 0°C→RT5-(Aminomethyl)pyrimidine73%

Fluorophenylmethyl Group Reactions

The 2-fluorobenzyl moiety participates in directed ortho-metalation (DoM):

ReactionConditionsProductReference
Lithiation LDA, THF, -78°C, then ElectrophileOrtho-substituted aryl derivatives
Nucleophilic Aromatic Substitution NaN₃, DMF, 120°CAzido derivative

Multicomponent Reactions

The compound serves as a scaffold for generating hybrid molecules:

ReactionComponentsConditionsApplicationReference
Ugi Reaction Isocyanides, aldehydes, acidsMeOH, RT, 24hPeptidomimetic libraries
Click Chemistry Azides, CuSO₄, sodium ascorbateH₂O/tert-BuOH, RTTriazole-linked conjugates

Key Findings

  • Regioselectivity : Reactions predominantly occur at the C5 pyrimidine position due to electronic effects .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates at the amino group.

  • Catalyst Optimization : Pd/Xantphos systems improve yields in Buchwald-Hartwig aminations compared to traditional ligands .

  • Steric Hindrance : Bulky substituents on the piperazine ring reduce N-alkylation efficiency (e.g., tert-butyl groups yield <40%) .

科学的研究の応用

Structural Features

The compound contains:

  • Pyrimidine ring : A six-membered heterocyclic structure contributing to its kinase inhibition properties.
  • Fluorinated aromatic ring : Enhances lipophilicity and may influence receptor interactions.
  • Piperazine moiety : Known for its role in drug design, particularly in enhancing binding affinity to various targets.

Anticancer Activity

Research indicates that compounds similar to 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide exhibit significant anticancer properties by acting as inhibitors of various kinases involved in tumor growth and metastasis. For instance, studies have shown that derivatives of pyrimidine can effectively inhibit vascular endothelial growth factor receptor (VEGFR) and other receptor tyrosine kinases (RTKs), leading to reduced angiogenesis and tumor progression .

Neuropharmacological Effects

The piperazine component of this compound suggests potential applications in neuropharmacology. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This makes them candidates for treating conditions such as depression, anxiety, and schizophrenia .

JAK Kinase Inhibition

Recent patents have highlighted the efficacy of similar compounds as inhibitors of Janus kinase (JAK) enzymes, which are critical in the signaling pathways of various cytokines involved in inflammatory responses and hematopoiesis. The potential for these compounds to treat autoimmune diseases and certain cancers through JAK inhibition is an area of active investigation .

Case Study 1: VEGFR Inhibition

In a study published in the journal Bioorganic & Medicinal Chemistry Letters, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit VEGFR. The most potent compound demonstrated a significant reduction in tumor growth in mouse models, indicating that structural modifications akin to those found in 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide can enhance anticancer efficacy .

Case Study 2: Neuropharmacological Screening

Another investigation explored the neuropharmacological effects of piperazine derivatives, revealing that certain modifications could increase affinity for serotonin receptors. This suggests that compounds like 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide might be effective in treating mood disorders by modulating serotonergic activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthetic routes, physicochemical properties, and biological activities.

Structural Analogues and Modifications

Key structural variations among analogs include:

  • Piperazine substituents : Replacement of the 4-phenyl group with pyridinyl (e.g., ), 2,3-dimethylphenyl (), or morpholine-carbonyl groups ().
  • Carboxamide side chains : Substitution of the 2-fluorophenylmethyl group with nitrobenzamido (), ethoxyphenyl (), or methoxyphenyl groups ().
  • Pyrimidine core modifications : Introduction of electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on adjacent aromatic rings.

Key Research Findings

  • Molecular Docking : The target compound’s 4-phenylpiperazine group likely interacts with AChE’s peripheral anionic site (PAS), while the pyrimidine core engages the catalytic triad .
  • Kinetic Studies : Derivatives with bulky substituents (e.g., trifluoromethyl in 13a) exhibit mixed-type inhibition, suggesting dual binding to PAS and the active site .
  • Selectivity : Most analogs show higher selectivity for AChE over butyrylcholinesterase (BuChE), a desirable trait for reducing peripheral side effects .

生物活性

4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, focusing on anticonvulsant effects, cytotoxicity against cancer cell lines, and other relevant biological activities.

Chemical Structure

The compound's structure can be represented as follows:

C19H22FN5O Molecular Weight 351 41 g mol \text{C}_{19}\text{H}_{22}\text{F}\text{N}_{5}\text{O}\quad \text{ Molecular Weight 351 41 g mol }

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In a study evaluating various N-phenyl derivatives, compounds containing a phenylpiperazine moiety demonstrated effective protection in the maximal electroshock (MES) test, a standard model for assessing anticonvulsant activity. Notably, certain derivatives showed higher efficacy than traditional antiepileptic drugs like phenytoin.

Table 1: Anticonvulsant Activity of Selected Derivatives

Compound IDDose (mg/kg)MES Test Efficacy
14100Effective at 4h
19300Effective at both 0.5h and 4h
24100Effective at 0.5h

The study highlighted that lipophilicity plays a crucial role in the distribution and efficacy of these compounds in the central nervous system (CNS) .

Cytotoxicity Against Cancer Cell Lines

In addition to its anticonvulsant properties, the compound has been assessed for cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds exhibit significant inhibitory activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
AMCF73.79
BSF-26812.50
CNCI-H46042.30

These findings suggest that modifications in the chemical structure can enhance the anticancer activity of piperazine derivatives .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticonvulsant Mechanism : The anticonvulsant effects are likely mediated through modulation of neurotransmitter systems and ion channels, particularly those involved in GABAergic transmission.
  • Anticancer Mechanism : The cytotoxic effects on cancer cells may involve apoptosis induction and cell cycle arrest, potentially through interactions with key signaling pathways and DNA binding .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A patient with refractory epilepsy showed significant seizure reduction after treatment with a related piperazine derivative, suggesting a promising avenue for further clinical exploration.
  • Case Study 2 : In vitro studies demonstrated that compounds similar to 4-amino-N-[(2-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide effectively inhibited tumor growth in xenograft models, supporting their potential as anticancer agents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。